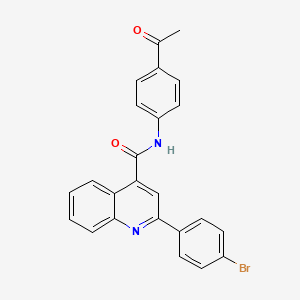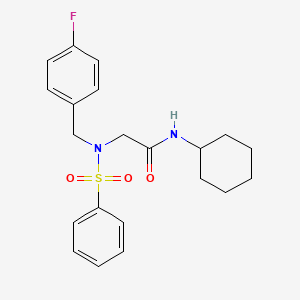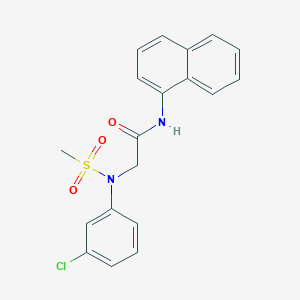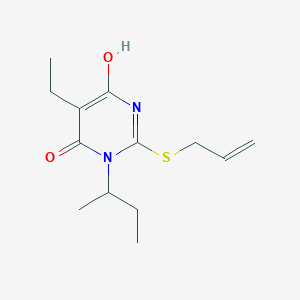![molecular formula C18H22ClNO B6121796 (3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)
(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is a chemical compound that belongs to the class of alpha-adrenergic agonists. It is commonly referred to as clonidine and is used primarily as a medication to treat high blood pressure. However, it has also been studied for its potential therapeutic uses in other areas, such as pain management, opioid withdrawal, and attention deficit hyperactivity disorder (ADHD).
作用機序
The mechanism of action of clonidine is primarily through its activation of alpha-adrenergic receptors in the brain and peripheral nervous system. By binding to these receptors, it can reduce sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. It can also act on other receptors in the brain to reduce pain and anxiety.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects, including a decrease in heart rate, blood pressure, and sympathetic nervous system activity. It can also reduce the release of norepinephrine and other neurotransmitters involved in pain signaling, leading to its potential use as an analgesic. Additionally, it has been shown to have sedative and anxiolytic effects, making it a potential treatment for anxiety disorders.
実験室実験の利点と制限
Clonidine has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to selectively target alpha-adrenergic receptors. However, it also has several limitations, including its potential for off-target effects and its narrow therapeutic index, which can make it difficult to achieve the desired therapeutic effect without causing adverse effects.
将来の方向性
There are several potential future directions for the use of clonidine in medicine. One area of interest is its potential use in the treatment of opioid withdrawal, where it can help to alleviate withdrawal symptoms and reduce the risk of relapse. Additionally, it has been studied for its potential use in (3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, where it can act as a non-stimulant medication to improve symptoms. Further research is needed to fully understand the potential therapeutic uses of clonidine and to identify any potential limitations or adverse effects.
合成法
The synthesis of clonidine involves several steps, starting with the reaction of 4-methoxybenzyl cyanide with 3-chloro-1,2-propanediol to form 4-methoxybenzyl 3-chloro-2-hydroxypropyl ether. This compound is then reacted with 3-(4-methoxyphenyl)-1-methylpropylamine to yield the final product, (3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
科学的研究の応用
Clonidine has been extensively studied for its potential therapeutic uses in various areas of medicine. One of its primary uses is in the treatment of high blood pressure, where it acts as a centrally acting alpha-adrenergic agonist to reduce sympathetic nervous system activity. It has also been studied for its potential use in pain management, where it can act as an analgesic by reducing the release of norepinephrine and other neurotransmitters involved in pain signaling.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(20-13-16-4-3-5-17(19)12-16)6-7-15-8-10-18(21-2)11-9-15/h3-5,8-12,14,20H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESQVAZXTQEGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6121769.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)

![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6121789.png)


![1-[cyclohexyl(methyl)amino]-3-(2-{[(3-ethoxypropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6121820.png)